Nifluridide

説明

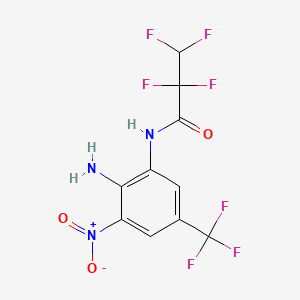

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,3,3-tetrafluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F7N3O3/c11-7(12)9(13,14)8(21)19-4-1-3(10(15,16)17)2-5(6(4)18)20(22)23/h1-2,7H,18H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUANPWFOQAEKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NC(=O)C(C(F)F)(F)F)N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HCF2CF2C(O)NHC6H2(NH2)(NO2)CF3, C10H6F7N3O3 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034767 | |

| Record name | Nifluridide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61444-62-0 | |

| Record name | Nifluridide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061444620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifluridide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIFLURIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849K45OH8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Nifluridide

Established Synthetic Pathways for Nifluridide

The synthesis of this compound, chemically known as N-(4-nitro-3-(trifluoromethyl)phenyl)methanesulfonamide, is a multi-step process that begins with the strategic construction of its core aromatic intermediate, 4-nitro-3-(trifluoromethyl)aniline (B27955).

A well-documented route to this key intermediate starts from m-(trifluoromethyl)aniline. The synthesis proceeds through a three-step sequence:

Acylation: The initial step involves the protection of the amino group of m-(trifluoromethyl)aniline through acylation. This is typically achieved by reacting it with an acylating agent like acetyl chloride in a non-protic solvent. This protective measure is essential to direct the subsequent nitration to the desired position on the aromatic ring.

Nitration: The resulting acetanilide (B955) derivative then undergoes nitration. Using a nitrating agent such as concentrated nitric acid, a nitro group is introduced onto the aromatic ring. The directing effect of the trifluoromethyl group and the acetamido group guides the nitro group to the position para to the amino group, yielding 4-nitro-3-trifluoromethylacetanilide.

Deprotection: The final step to obtain the key intermediate is the removal of the acetyl protecting group. This is typically accomplished through hydrolysis, for instance, by using potassium carbonate in an ethanol (B145695) solution, which selectively cleaves the amide bond to afford 4-nitro-3-(trifluoromethyl)aniline. google.com

With the 4-nitro-3-(trifluoromethyl)aniline intermediate in hand, the final step to yield this compound is the introduction of the methanesulfonamide (B31651) group. This is achieved through a sulfonylation reaction. The general principle of this reaction involves the treatment of the aniline (B41778) derivative with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the formation of the sulfonamide bond. While specific conditions for this compound's synthesis are proprietary, the reaction of anilines with sulfonyl chlorides is a standard transformation in organic chemistry, often carried out in a suitable solvent like pyridine, which can also act as the base, or in an inert solvent with an added base like triethylamine.

Interactive Data Table: Key Intermediates and Reagents in this compound Synthesis

| Compound/Reagent | Role in Synthesis | Key Transformation |

| m-(Trifluoromethyl)aniline | Starting Material | Provides the core trifluoromethylphenyl structure. |

| Acetyl chloride | Acylating Agent | Protects the amino group to direct nitration. |

| Concentrated Nitric Acid | Nitrating Agent | Introduces the nitro group onto the aromatic ring. |

| Potassium Carbonate | Deprotecting Agent | Removes the acetyl protecting group. |

| 4-Nitro-3-(trifluoromethyl)aniline | Key Intermediate | The direct precursor to this compound. |

| Methanesulfonyl chloride | Sulfonylating Agent | Introduces the methanesulfonamide group. |

Exploration of Novel Synthetic Routes for this compound Analogues and Derivatives

Recent advancements in synthetic organic chemistry offer a plethora of tools for creating structural diversity. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce various substituents onto the aromatic ring of this compound precursors. This could involve Suzuki, Stille, or Buchwald-Hartwig amination reactions to modify the aniline or introduce new aryl or alkyl groups.

Furthermore, the synthesis of analogues with different sulfonamide moieties is an active area of investigation. Instead of methanesulfonyl chloride, a variety of other sulfonyl chlorides (R-SO₂Cl) can be reacted with 4-nitro-3-(trifluoromethyl)aniline to generate a library of this compound analogues with diverse R groups. This allows for the systematic exploration of how different substituents on the sulfonamide group affect the compound's biological activity.

Chemoinformatic Approaches to this compound Scaffold Modifications

In modern drug and pesticide discovery, chemoinformatic approaches play a pivotal role in the rational design of new molecules. These computational techniques are increasingly being applied to guide the synthesis of novel this compound analogues.

By analyzing the structure-activity relationships (SAR) of existing this compound derivatives, computational models can be built to predict the biological activity of virtual compounds. These models can identify key structural features responsible for the desired properties and suggest modifications to the this compound scaffold that are likely to lead to improved performance.

Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to simulate the interaction of this compound analogues with their biological targets. This allows researchers to prioritize the synthesis of compounds with the highest predicted activity and selectivity, thereby streamlining the discovery process and reducing the reliance on extensive and costly experimental screening. For example, by virtually screening a library of potential this compound analogues, chemoinformatic tools can help identify candidates with optimized properties, such as enhanced binding affinity to the target protein or improved metabolic stability.

Elucidation of Nifluridide S Molecular and Cellular Mechanisms of Action

Identification and Characterization of Putative Molecular Targets for Nifluridide

Early studies indicated this compound's systemic activity against certain ectoparasites, such as Triatoma infestans on mice and Rhodnius prolixus on cattle researchgate.net. This systemic activity implies that the compound reaches target sites within the host or the parasite after administration. Although the specific molecular targets responsible for this ectoparasitic activity are not explicitly detailed in the provided search results, the classification of this compound as an insecticide and acaricide suggests its interference with biological processes essential for the survival of these organisms herts.ac.uk.

Analysis of this compound's Systemic Biological Activity at the Molecular and Cellular Levels

This compound has demonstrated systemic biological activity, particularly in its historical use as an ectoparasiticide herts.ac.ukresearchgate.net. Systemic activity means the compound is absorbed into the body and distributed to various tissues, where it can interact with targets at the molecular and cellular levels. Studies in mice and cattle showed that this compound was systemically active against Triatoma infestans and Rhodnius prolixus when administered orally or subcutaneously, respectively researchgate.net.

Despite its systemic presence and efficacy against target parasites, no effects on Trypanosoma (Schizotrypanum) cruzi, a parasite that can be present in the intestinal contents of Triatoma infestans, were detected in one study researchgate.net. This finding, while specific to this parasite, highlights the selectivity of this compound's activity, suggesting that its molecular or cellular targets may be present in the insect vectors but not in the trypanosomes under the conditions tested researchgate.net.

The systemic distribution and interaction with biological systems underscore the need for detailed molecular and cellular analyses to fully understand how this compound exerts its effects throughout an organism. Although comprehensive data on its interactions with specific proteins, enzymes, or receptors at a systemic level are not widely available in the provided sources, its classification and observed ectoparasitic activity imply significant interactions with biological macromolecules crucial for the survival and function of susceptible organisms herts.ac.ukresearchgate.net.

Preclinical Pharmacological Profiling of Nifluridide and Analogues

In Vitro Pharmacological Characterization of Nifluridide

No specific data from cell-based assays detailing the activity and selectivity of this compound is publicly available. Typically, such assays would involve exposing various cell lines to the compound to determine its efficacy and to identify which cell types are most affected. This helps in understanding the potential therapeutic window and target cell populations.

Information regarding the specific enzymes or receptors that this compound interacts with is not available in the public record. Enzymatic and receptor binding assays are crucial for elucidating the mechanism of action of a compound. These studies would typically measure the affinity and potency of this compound at various biological targets.

There is no publicly available information on high-throughput screening campaigns for analogues of this compound. Such screening is a common practice in drug discovery to identify related compounds with improved potency, selectivity, or pharmacokinetic properties.

In Vivo Preclinical Pharmacological Characterization of this compound

Details on the selection and validation of any preclinical models used to study the efficacy of this compound are not publicly documented. The choice of an appropriate animal model is critical for translating preclinical findings to potential human applications and depends on the therapeutic area being investigated.

No data on the physiological responses to this compound in preclinical models has been made public. These studies would typically involve administering the compound to animal models and monitoring various physiological parameters to understand its effects on the whole organism.

Pharmacodynamic Biomarker Identification for this compound in Vivo

There is no publicly available research detailing the identification of specific pharmacodynamic (PD) biomarkers for this compound in in vivo models. Pharmacodynamic biomarkers are crucial in drug development to provide measurable indicators of a drug's effect on the body, helping to establish a clear link between drug exposure and its therapeutic or biological activity.

The process of identifying such biomarkers for a compound like this compound would typically involve preclinical studies in animal models. Researchers would administer the compound and monitor for specific molecular or physiological changes that correlate with its mechanism of action. For instance, if this compound targets a particular enzyme or receptor, a PD biomarker could be the level of a downstream substrate or a change in gene expression in target tissues. Due to its nature as a fluorinated compound, monitoring fluoride (B91410) levels in plasma, urine, or tissues like nails and hair could be considered, as these are recognized as general biomarkers for fluoride exposure. nih.govnih.govresearchgate.net However, studies specifically validating these as PD biomarkers for this compound's pharmacological effect have not been published.

Table 1: Hypothetical Examples of Pharmacodynamic Biomarker Analysis The following table is for illustrative purposes only, as no specific data for this compound exists in the reviewed literature.

| Biomarker Type | Potential Biomarker | Tissue/Fluid Sample | Method of Analysis | Desired Outcome |

|---|---|---|---|---|

| Target Engagement | Target Enzyme Activity | Target Tissue | Enzymatic Assay | Dose-dependent inhibition |

| Downstream Effect | Substrate Level Change | Blood Plasma | Mass Spectrometry | Correlation with target engagement |

In Silico Pharmacological Predictions for this compound

In silico methods, which utilize computer simulations, are vital for modern drug discovery, allowing researchers to predict drug-target interactions and discover new molecules virtually. imlresearch.com However, no specific in silico pharmacological studies for this compound have been published.

Computational Modeling of this compound-Target Interactions

No computational models detailing the specific molecular interactions between this compound and its biological target(s) are available in the scientific literature.

This type of research involves using the three-dimensional structure of a target protein to simulate how a ligand, such as this compound, would bind to it. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict the binding affinity, orientation, and specific amino acid residues involved in the interaction. For a fluorinated ligand like this compound, computational models would pay special attention to the role of the fluorine atoms, as they can significantly influence binding through interactions like hydrogen bonds or by altering the electronic properties of the molecule. nih.gov Such models are essential for understanding the mechanism of action at a molecular level and for guiding the rational design of more potent analogues. nih.gov

Table 2: Illustrative Data from a Hypothetical this compound Docking Study This table represents the type of data that would be generated from such a study and is not based on actual experimental results for this compound.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Favorable, strong predicted interaction |

| Interacting Residues | Tyr254, Phe317, Ser321 | Key amino acids in the binding pocket |

| Hydrogen Bonds | 1 (with Ser321) | Specific polar interaction contributing to binding |

Virtual Screening for this compound Analogue Discovery

There are no published studies on the use of virtual screening to discover analogues of this compound.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. mdpi.comresearchgate.netresearchgate.net The process can be either structure-based, using the target's 3D structure, or ligand-based, using the structure of a known active molecule like this compound as a template. A typical workflow would involve creating a virtual library of compounds chemically similar to this compound and then using docking simulations to predict which ones might have improved binding affinity or other desirable properties. nih.gov This approach accelerates the discovery of new lead compounds by prioritizing a smaller, more promising set of molecules for chemical synthesis and experimental testing. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Nifluridide

Qualitative Structure-Activity Relationship Analysis of Nifluridide Scaffolds

Qualitative SAR analysis involves examining how different parts, or scaffolds, of a molecule contribute to its activity. Scaffolds are the core structures of small molecules, typically consisting of ring systems and linkers. nih.govlifechemicals.comresearchgate.net Analyzing the SAR of scaffolds helps in organizing compound series and understanding the impact of substitutions. nih.gov While specific detailed qualitative SAR analyses focusing solely on the core scaffold of this compound were not extensively found in the search results, the general principles of scaffold analysis apply. This involves identifying the central framework of this compound, which includes a substituted phenyl ring and an amide linkage connected to a fluorinated propyl group. uni.luherts.ac.uk Changes to these core components or attached substituents would be analyzed qualitatively to observe their effect on biological activity. For instance, studies on other compound classes demonstrate how modifications to aromatic rings or the introduction of different functional groups on a scaffold can significantly alter activity. dndi.orgnih.govnih.govnih.govresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship Modeling for this compound Potency and Activity Prediction

QSAR modeling seeks to establish quantitative relationships between molecular descriptors and biological activity. wikipedia.orgresearchgate.netajrconline.org These models can be used to predict the potency and activity of new, untested compounds. wikipedia.org Developing robust QSAR models depends on the quality of input data, the choice of descriptors, and appropriate statistical methods. wikipedia.org While no specific QSAR models developed explicitly for this compound were detailed in the provided search results, the methodology is widely applicable to diverse sets of chemicals to predict various biological endpoints, including potency. mdpi.comresearchgate.netnih.govufmg.brcore.ac.uk QSAR models can utilize various molecular descriptors, such as physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) and structural properties. researchgate.netnih.gov For example, QSAR studies on other compound series have successfully correlated descriptors like molecular weight, polarity, and specific functional groups with biological activity. researchgate.netnih.gov

Computational Chemistry Approaches to this compound SAR

Computational chemistry plays a crucial role in modern SAR studies by providing insights into molecular properties and interactions. domainex.co.ukscispace.comnih.gov Techniques such as molecular docking, molecular dynamics, and quantum mechanics calculations can help explain the observed SAR by modeling the binding of a molecule to its target. mdpi.comscispace.commdpi.com While direct computational studies on this compound's SAR were not explicitly found, the application of these methods to understand the SAR of other compounds is well-documented. For instance, molecular docking can predict binding poses and affinities, helping to rationalize why certain structural modifications enhance or diminish activity. mdpi.commdpi.com Computational analysis can suggest how derivatives might interact with a biological target, guiding the design of new compounds with improved properties. nih.govmdpi.com Computational chemistry can also be used to analyze activity cliffs, which are pairs of structurally similar compounds with large differences in potency, providing valuable SAR information. nih.gov

SAR of this compound Derivatives for Enhanced Biological Activities

Exploring the SAR of this compound derivatives involves synthesizing compounds with modifications to the original this compound structure and evaluating their biological activities. This process helps identify which structural changes lead to enhanced potency, selectivity, or other desired properties. nih.govresearchgate.net Although specific detailed studies on a wide range of this compound derivatives were not prominently featured in the search results, the principle of systematically altering different parts of the molecule (e.g., the fluorinated propyl group, the phenyl ring substituents, or the amide linkage) and assessing the resulting biological effect is standard practice in medicinal chemistry. Studies on derivatives of other active compounds demonstrate how even subtle changes, such as the introduction of a fluorine atom or modifications to aromatic substituents, can significantly impact activity. dndi.orgnih.gov The SAR analysis of derivatives can reveal key functional groups or structural motifs necessary for activity and inform the design of more potent or selective analogs.

Advanced Methodologies and Future Research Directions for Nifluridide

Application of Omics Technologies in Nifluridide Research

Omics technologies, including genomics, proteomics, and metabolomics, offer powerful tools to investigate the broad biological responses to chemical compounds like this compound. Genomics examines the complete set of genetic instructions, while transcriptomics looks at gene expression patterns. Proteomics studies the dynamic protein products and their interactions, and metabolomics analyzes the complete set of low molecular weight compounds in a sample, providing insights into the metabolic state of an organism. isaaa.orgnih.govhelsinki.fi

The application of these technologies in this compound research could involve:

Genomics and Transcriptomics: Analyzing changes in gene expression in organisms exposed to this compound to identify affected pathways and potential molecular targets.

Proteomics: Identifying and quantifying proteins whose levels or modifications are altered by this compound exposure, providing insights into the functional impact of the compound.

Metabolomics: Profiling the metabolic changes induced by this compound, which can reveal affected biochemical pathways and provide markers of exposure or effect. isaaa.orgnih.govhelsinki.fi

Integrating data from these different omics layers can provide a holistic view of the biological impact of this compound, potentially revealing complex interactions and previously unknown effects. bioinformatics.nllgcstandards.comscidoc.org For example, a study on the impact of high fluoride (B91410) on earthworms utilized multi-omics and biomarkers to investigate biochemical changes and tissue damage, demonstrating the power of these integrated approaches in understanding the effects of fluorine-containing compounds. nih.gov

Advanced Imaging Techniques for this compound Distribution and Effects in Preclinical Models

Advanced imaging techniques are essential for visualizing the distribution, accumulation, and effects of this compound within biological systems in preclinical models. These techniques can provide spatial and temporal information that is difficult to obtain through other methods. Preclinical imaging encompasses a range of modalities used to study live animals at the organ, tissue, cell, or molecular level. anif.org.aumit.educriver.comnyu.edu

Relevant advanced imaging techniques include:

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques can be used with radiolabeled this compound or its derivatives to track the compound's absorption, distribution, metabolism, and excretion (ADME) in living organisms. criver.com

Magnetic Resonance Imaging (MRI): While this compound itself may not be directly visible by standard MRI, functional MRI or techniques utilizing contrast agents could be employed to assess the physiological effects of this compound on tissues and organs. Fluorine-based MRI (¹⁹F MRI) is a promising technique for tracking fluorinated compounds, offering high contrast due to the low natural abundance of fluorine in biological tissues. rsc.org If this compound or its metabolites retain fluorine atoms, ¹⁹F MRI could be a valuable tool for studying their distribution.

Fluorescence Imaging: If this compound or a modified version can be tagged with a fluorescent probe, fluorescence imaging could be used to visualize its distribution in tissues or at the cellular level, particularly in smaller preclinical models or in vitro systems.

Mass Spectrometry Imaging (MSI): This technique allows for the spatial mapping of compounds and their metabolites within tissue sections, providing detailed information on where this compound accumulates and what biochemical changes occur in specific regions.

These imaging modalities can provide crucial data on the pharmacokinetics and pharmacodynamics of this compound in preclinical settings, helping to correlate tissue concentrations with observed biological effects. criver.com

Systems Biology Approaches to this compound's Biological Impact

Systems biology aims to understand the complex interactions within biological systems rather than focusing on individual components in isolation. hilarispublisher.comomicsonline.organnexpublishers.com Applying systems biology to this compound research involves integrating data from various sources, including omics technologies, imaging studies, and phenotypic observations, to build comprehensive models of its biological impact.

Key aspects of a systems biology approach include:

Network Analysis: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic networks) to understand how this compound perturbs these systems.

Computational Modeling: Developing mathematical and computational models to simulate the effects of this compound on biological pathways and predict outcomes based on experimental data. omicsonline.org

Integrated Data Analysis: Combining diverse datasets (genomics, proteomics, metabolomics, imaging) to identify overarching patterns and understand the interconnectedness of biological responses to this compound. bioinformatics.nl

By employing systems biology, researchers can gain a more complete picture of how this compound interacts with biological systems, identify key nodes or pathways that are particularly sensitive to its effects, and potentially predict its impact across different biological contexts.

Identifying Novel Research Applications and Therapeutic Possibilities for this compound-Based Compounds

While this compound has been primarily recognized for its insecticidal properties, advanced research methodologies can help uncover novel applications and therapeutic possibilities for this compound or structurally related compounds. herts.ac.uk The detailed understanding of its molecular interactions and systemic effects gained through omics, advanced imaging, and systems biology can reveal new targets or pathways that could be modulated for therapeutic benefit.

Potential avenues for identifying novel applications include:

Target Identification: Using high-throughput screening and omics data to identify novel molecular targets that are affected by this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs with modifications to explore how structural changes influence biological activity and target interaction. This could lead to the development of compounds with improved specificity or novel activities.

Phenotypic Screening: Conducting broad screens in various cellular or model systems to identify unexpected biological effects of this compound that could suggest new applications beyond pest control.

Repurposing: Investigating whether this compound's known interactions with certain biological targets could be leveraged for therapeutic purposes in other diseases or conditions.

The exploration of novel applications requires a deep understanding of the compound's fundamental biological interactions, which can be significantly advanced by the methodologies discussed in the preceding sections.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Nifluridide and its cyclized product EL-919 in aquatic environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is the primary method. Key steps include:

- Extraction : Use Sep-Pak Q8 cartridges for automated extraction of large water volumes, eluting with acetonitrile to stabilize this compound .

- Separation : Optimize mobile phases (e.g., acetonitrile-water gradients) to resolve this compound (retention time ~8.5 minutes) and EL-919 (~12 minutes) .

- Validation : Report recovery rates (91.2–97.1% for this compound; 82.7–98.0% for EL-919) and detection limits (0.001 ppm for this compound; 0.005 ppm for EL-919) using fortified deionized water controls .

Q. How do pH and temperature influence this compound’s stability and degradation kinetics in aquatic environments?

- Methodological Answer :

- Experimental Design : Conduct time-series experiments under controlled conditions (e.g., pH 8–9, 13–25°C). Monitor degradation via HPLC at intervals (e.g., 0, 2, 6, 24, 96 hours) .

- Key Findings :

- Half-life decreases with higher temperatures: ~10 hours at 13°C vs. ~2.5 hours at 20°C (pH 8) .

- Near-complete conversion to EL-919 occurs within 96 hours, independent of initial concentration .

Advanced Research Questions

Q. What methodological challenges arise when detecting trace levels (<0.01 ppm) of this compound in complex environmental matrices, and how can they be addressed?

- Methodological Answer :

- Matrix Interference : Use dual Sep-Pak cartridges in series to improve recovery rates and reduce co-extracted contaminants (e.g., phthalates) .

- Stability : Store acetonitrile extracts at 4°C to prevent cyclization to EL-919 during analysis .

- Validation : Include fortified field samples (e.g., well water) to confirm method robustness across matrices .

Q. How can researchers resolve discrepancies in reported degradation rates of this compound across studies with varying experimental parameters?

- Methodological Answer :

- Controlled Variable Analysis : Standardize parameters (pH, temperature, light exposure) and validate degradation kinetics using identical HPLC protocols .

- Data Harmonization : Compare half-life calculations using Arrhenius equations to account for temperature differences (e.g., 2.5-hour half-life at 20°C vs. 2.0 hours at 25°C in prior studies) .

- Meta-Analysis : Aggregate datasets from multiple studies to identify outliers and refine predictive models .

Q. What strategies optimize experimental design for long-term ecotoxicological studies of this compound in aquatic ecosystems?

- Methodological Answer :

- Sampling Protocol : Collect water samples at multiple time points (0–96 hours) to capture degradation dynamics and EL-919 accumulation .

- Toxicity Endpoints : Pair chemical analysis with bioassays (e.g., LC50 for bluegill sunfish) to correlate degradation products with ecological effects .

- Replication : Use triplicate tanks per condition to address variability in biotic/abiotic factors .

Guidance for Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。